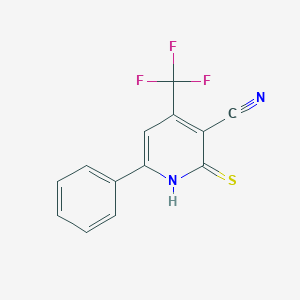

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-phenyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2S/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBJUXYKUJPFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349998 | |

| Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104960-49-8 | |

| Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount to predicting their pharmacokinetic and pharmacodynamic behavior. Among the vast array of heterocyclic scaffolds, substituted nicotinonitriles represent a privileged class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of a promising, yet under-characterized molecule: 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile.

This document is structured to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding of this compound, from its molecular architecture to its anticipated behavior in biological systems. We will delve into a plausible synthetic route, detail the critical experimental and in-silico methodologies for determining its key physicochemical parameters, and discuss the implications of these properties for its potential as a therapeutic agent. The insights provided herein are grounded in established scientific principles and aim to empower researchers to unlock the full potential of this intriguing molecule.

Molecular Structure and Key Features

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile possesses a unique combination of functional groups that are anticipated to govern its chemical reactivity and biological interactions.

Figure 1: Chemical structure of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile.

The molecule integrates a trifluoromethyl group, a phenyl ring, a nitrile moiety, and a mercapto group onto a central pyridine core. The electron-withdrawing nature of the trifluoromethyl and nitrile groups is expected to significantly influence the acidity of the mercapto group and the overall electron distribution within the aromatic system. The phenyl substituent will contribute to the molecule's lipophilicity and potential for π-π stacking interactions.

Synthesis Pathway

Figure 2: Proposed synthesis of the target molecule via the Gewald reaction.

The proposed synthesis involves the condensation of a β-diketone, 1-phenyl-4,4,4-trifluorobutane-1,3-dione, with malononitrile in the presence of elemental sulfur and a base, such as morpholine or triethylamine. The reaction likely proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield the desired nicotinonitrile derivative. This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.

Core Physicochemical Properties: A Triad of In-Silico Prediction and Experimental Verification

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. For 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile, the key parameters to investigate are its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. An integrated approach, combining in-silico predictions with robust experimental validation, provides the most comprehensive and reliable characterization.

Acid-Base Properties: The pKa Value

The mercapto group (-SH) of the target molecule is expected to be the primary acidic center. Its pKa value will dictate the ionization state of the molecule at physiological pH, which in turn profoundly impacts its solubility, membrane permeability, and receptor binding.

In-Silico Prediction:

A variety of computational tools can provide an initial estimate of the pKa.[6][7][8][9] These programs utilize algorithms based on linear free-energy relationships, quantum mechanics, or empirical data from extensive libraries of known compounds.

-

Software Examples:

-

ACD/pKa DB

-

MarvinSketch (ChemAxon)

-

MOE (Chemical Computing Group)[10]

-

The predicted pKa will offer a valuable starting point for designing experimental measurements and interpreting the results.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.

Protocol:

-

Sample Preparation: A precise amount of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices: The choice of co-solvent and its percentage is critical to ensure the compound remains dissolved throughout the titration while minimizing its effect on the apparent pKa. The use of a standardized titrant and a calibrated pH meter is essential for accuracy.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. It is a critical determinant of a drug's ability to cross biological membranes and its distribution within the body.

In-Silico Prediction:

Numerous online and standalone software packages can calculate logP based on the molecular structure.[11][12][13][14][15] These tools typically employ fragment-based or atom-based contribution methods.

Experimental Determination: Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure logP.[16][17]

Protocol:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol), and the two phases are shaken vigorously in a separatory funnel for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: Pre-saturation of the solvents is crucial to ensure that the volume of each phase does not change during the experiment. The choice of analytical technique depends on the compound's properties, such as its chromophore for UV-Vis detection. HPLC is often preferred for its ability to separate the compound of interest from any impurities.[17][18][19]

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.

In-Silico Prediction:

Computational models for solubility prediction are available, though they are generally less accurate than those for pKa and logP due to the complexities of the solid-state and solvation energies.[20][21][22][23][24]

-

Software Examples:

-

ACD/Solubility DB

-

ADMET Predictor (Simulations Plus)

-

Experimental Determination: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility assays provide valuable information at different stages of drug discovery.[25][26][27][28][29]

Kinetic Solubility Protocol (High-Throughput Screening):

-

Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.

-

Dilution: Aliquots of the stock solution are added to an aqueous buffer in a microtiter plate.

-

Precipitation Detection: The formation of a precipitate is monitored over time using nephelometry (light scattering).

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Thermodynamic Solubility Protocol (Gold Standard):

-

Equilibration: An excess amount of the solid compound is added to an aqueous buffer.

-

Incubation: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Measurement: The concentration of the dissolved compound in the supernatant is quantified by HPLC.

Causality Behind Experimental Choices: Kinetic solubility is useful for early-stage screening due to its speed and low sample consumption. Thermodynamic solubility provides a more accurate measure of the true equilibrium solubility and is crucial for lead optimization and formulation development.

Structural and Analytical Characterization

Beyond the core physicochemical properties, a comprehensive characterization of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile requires a suite of analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for elucidating the molecular structure and confirming the successful synthesis of the target compound.[30][31]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, further validating the compound's identity.[32][33][34]

-

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides unambiguous proof of the molecular structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[30][35][36][37][38]

Stability Assessment

The chemical stability of a drug candidate is a critical factor for its development, manufacturing, and storage. A stability-indicating HPLC method should be developed to monitor the degradation of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile under various stress conditions.[39][40][41][42][43]

Forced Degradation Studies:

The compound should be subjected to forced degradation under the following conditions:

-

Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH.

-

Oxidative Stress: Exposure to hydrogen peroxide.

-

Thermal Stress: Heating the solid compound and a solution of the compound.

-

Photostability: Exposure to UV and visible light.

The resulting samples are then analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.

Summary of Physicochemical Properties

| Property | Predicted/Experimental Method | Rationale and Importance in Drug Development |

| Molecular Formula | C₁₃H₇F₃N₂S | Defines the elemental composition. |

| Molecular Weight | 280.27 g/mol | Influences diffusion and transport properties. |

| Melting Point | 181 °C | Indicator of purity and solid-state stability. |

| pKa | Potentiometric Titration | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | Shake-Flask Method | Predicts membrane permeability and in-vivo distribution. |

| Aqueous Solubility | Thermodynamic Solubility Assay | A critical factor for oral bioavailability and formulation development. |

Conclusion

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a molecule with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has outlined a comprehensive strategy for its synthesis, characterization, and property profiling. By employing a combination of in-silico prediction and rigorous experimental validation, researchers can build a robust data package that will be instrumental in guiding the future development of this compound as a potential therapeutic agent. The interplay of its acidic mercapto group, lipophilic phenyl ring, and electron-withdrawing substituents creates a unique chemical entity whose behavior in biological systems can be systematically unveiled through the methodologies described herein.

References

- Delgado, E. J., & Tsinoremas, N. F. (2005). Recent progress in the computational prediction of aqueous solubility and absorption. IDrugs, 8(10), 825-831.

- Duffy, F. J., & Jorgensen, W. L. (2000). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics, 1(1), 1-10.

- Falch, A. J., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 1(134), 1-15.

- Wang, L., et al. (2018). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Synthesis, 50(15), 2945-2952.

- Fathalla, W., & Cederbaum, F. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8264-8274.

- Norinder, U., & Bergström, C. A. (2006). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.

- Vistoli, G., et al. (2008). Recent progress in the computational prediction of aqueous solubility and absorption. Drug Discovery Today, 13(5-6), 285-294.

- Dolghih, E., & Tsodikov, O. V. (2011). In silico pKa prediction and ADME profiling. Methods in Molecular Biology, 685, 29-45.

- Kumar, A., & Kumar, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1739.

- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

- Gütlein, M., et al. (2024).

-

Wikipedia. (2023). Gewald reaction. [Link]

- Chowdhury, S., et al. (2023). Benchmarking In Silico Tools for Cysteine pKa Prediction.

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

- Al-Omair, M. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.

-

Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. [Link]

-

National Institutes of Health. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. [Link]

-

National Institutes of Health. (2007). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

American Chemical Society. (2005). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

-

GIT Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

National Institutes of Health. (2012). In silico pKa prediction. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

ResearchGate. (n.d.). In silico pKa prediction and ADME profiling. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. [Link]

-

Environmental Protection Agency. (1978). Rapid Method for Estimating Log P for Organic Chemicals. [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

-

Defense Technical Information Center. (1970). Mass Spectrometry of Heterocyclic Compounds. [Link]

-

Defense Technical Information Center. (1970). Mass Spectrometry of Heterocyclic Compounds. [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

-

National Institutes of Health. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

American Chemical Society. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

-

MDPI. (2021). Transition Metal-Free Controlled Synthesis of Bis[(Trifluoromethyl)Sulfonyl]Ethyl-Decorated Heterocycles. [Link]

-

European Journal of Chemistry. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. [Link]

-

MDPI. (n.d.). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MoKa - pKa modelling [moldiscovery.com]

- 8. In silico pKa prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On-line Software [vcclab.org]

- 13. m.youtube.com [m.youtube.com]

- 14. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 15. acdlabs.com [acdlabs.com]

- 16. acdlabs.com [acdlabs.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 25. Aqueous Solubility Assay - Enamine [enamine.net]

- 26. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. sygnaturediscovery.com [sygnaturediscovery.com]

- 30. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 33. apps.dtic.mil [apps.dtic.mil]

- 34. apps.dtic.mil [apps.dtic.mil]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. mdpi.com [mdpi.com]

- 38. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]

- 39. web.vscht.cz [web.vscht.cz]

- 40. chromatographyonline.com [chromatographyonline.com]

- 41. ijtsrd.com [ijtsrd.com]

- 42. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 43. scispace.com [scispace.com]

Part 1: The Emergence of Trifluoromethyl-Substituted Nicotinonitriles in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-Substituted Nicotinonitriles

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and biological properties of therapeutic candidates.[1] When appended to privileged heterocyclic scaffolds like nicotinonitrile, the resulting molecules exhibit a unique combination of electronic and steric features that can be exploited for the rational design of novel drugs. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of trifluoromethyl-substituted nicotinonitriles, offering a technical resource for researchers and professionals in the field of drug development.

The Trifluoromethyl Group: A Catalyst for Enhanced Pharmacological Profiles

The trifluoromethyl group is a bioisostere of the methyl group, but with significantly different electronic properties.[2] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can dramatically alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.[2][3] This, in turn, can enhance the binding affinity of a molecule to its biological target through improved electrostatic or hydrogen bonding interactions.[3]

Furthermore, the CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[4] This enhanced permeability is often a critical factor in achieving desired therapeutic outcomes for central nervous system disorders.[4] From a pharmacokinetic perspective, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation.[5] This metabolic stability can lead to an increased half-life and improved oral bioavailability of a drug candidate.[4][5]

Nicotinonitrile: A Versatile and Privileged Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a common feature in a wide array of biologically active compounds and approved drugs.[6][7] Its pyridine ring is a key component of many natural products, including vitamins and alkaloids.[8] The nitrile group is a versatile synthetic handle that can be converted into other functional groups, allowing for the facile generation of diverse chemical libraries for high-throughput screening.[7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking interactions with biological targets.[9] The inherent biological relevance and synthetic tractability of the nicotinonitrile scaffold make it an attractive starting point for the development of new therapeutic agents.[6][8]

The Synergistic Advantage of Trifluoromethyl-Substituted Nicotinonitriles

The combination of a trifluoromethyl group and a nicotinonitrile core creates a molecular architecture with significant potential for drug discovery. The electron-withdrawing CF3 group can potentiate the inherent biological activity of the nicotinonitrile scaffold by modulating its electronic properties. This can lead to enhanced target engagement and improved potency. For instance, in the context of kinase inhibitors, the trifluoromethyl group can form strong halogen bonds with the hinge region of the ATP-binding pocket, leading to potent and selective inhibition.[10]

The metabolic stability conferred by the CF3 group can address potential metabolic liabilities of the nicotinonitrile ring, leading to an improved pharmacokinetic profile.[5] The increased lipophilicity can enhance cell permeability and oral bioavailability, crucial for the development of orally administered drugs.[5] The exploration of trifluoromethyl-substituted nicotinonitriles therefore represents a promising strategy for the discovery of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic properties.

Part 2: Synthetic Strategies for Trifluoromethyl-Substituted Nicotinonitriles

The synthesis of trifluoromethyl-substituted nicotinonitriles can be broadly approached in two ways: by introducing the trifluoromethyl group onto a pre-existing nicotinonitrile core or by constructing the nicotinonitrile ring with the trifluoromethyl group already incorporated into one of the precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

Key Synthetic Methodologies

Trifluoromethylation of Nicotinonitrile Derivatives:

Recent advances in synthetic chemistry have led to the development of a variety of reagents for the direct trifluoromethylation of aromatic rings.[10] These methods can be categorized as radical, nucleophilic, or electrophilic trifluoromethylation.[10] For example, radical trifluoromethylation using reagents like trifluoromethyltrimethylsilane in the presence of an initiator can be an effective way to introduce a CF3 group onto the nicotinonitrile ring.[10]

Ring Synthesis from Trifluoromethylated Precursors:

An alternative and often more regioselective approach involves the construction of the pyridine ring from acyclic precursors already bearing the trifluoromethyl group.[11] For instance, a common strategy involves the condensation of a β-ketonitrile with a trifluoromethylated building block, followed by cyclization to form the desired nicotinonitrile derivative.[9] This approach offers greater control over the final substitution pattern of the pyridine ring.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

This protocol provides a general procedure for the synthesis of 4-(trifluoromethyl)nicotinonitrile, a key intermediate for the preparation of various biologically active compounds.[12]

Reaction Scheme:

Materials:

-

2,6-dichloro-4-(trifluoromethyl)nicotinonitrile

-

Ethanol

-

Pyridine

-

Ni-Fe/C bimetallic catalyst

-

Hydrogen gas

-

Toluene

-

Standard laboratory glassware and equipment

Procedure:

-

In a 250 mL four-necked flask equipped with a magnetic stirrer, add 25 g of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

-

Add 100 g of ethanol and 21 g of pyridine to the flask.

-

Carefully add 0.75 g of the Ni-Fe/C bimetallic catalyst to the reaction mixture.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture at 30°C under normal pressure for 4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a Buchner funnel to recover the catalyst.

-

Heat the filtrate to 95-100°C to evaporate the ethanol and pyridine.

-

Extract the residue with toluene.

-

Concentrate the toluene extract under reduced pressure to obtain the crude product.

-

The crude product can be further purified by silica gel column chromatography if necessary.

Expected Outcome:

This procedure is reported to yield 3-cyano-4-trifluoromethylpyridine with a purity of 98.5% and a yield of 98.5%.[12]

Part 3: Diverse Biological Activities and Underlying Mechanisms

Trifluoromethyl-substituted nicotinonitriles have emerged as a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This section will delve into the key therapeutic areas where these compounds have shown promise and explore the potential molecular mechanisms driving their pharmacological effects.

Anticancer Activity

The nicotinonitrile scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs, such as bosutinib and neratinib, featuring this core structure.[6] The introduction of a trifluoromethyl group can further enhance the anticancer potential of these molecules. For instance, trifluoromethyl-substituted nicotinonitrile derivatives have been investigated as potent inhibitors of various protein kinases that are dysregulated in cancer. The strong electron-withdrawing nature of the CF3 group can facilitate crucial interactions with the kinase active site, leading to potent inhibition.[9]

Furthermore, some derivatives have demonstrated cytotoxic effects against various human cancer cell lines, inducing cell cycle arrest and apoptosis.[8][13]

Antiviral and Antimicrobial Potential

The unique electronic properties of trifluoromethyl-substituted nicotinonitriles make them attractive candidates for the development of antiviral agents.[5] These compounds can potentially interfere with viral replication by inhibiting key viral enzymes or by disrupting virus-host interactions.[5] The metabolic stability imparted by the CF3 group is particularly advantageous for antiviral drugs, as it can lead to a longer duration of action and a reduced dosing frequency.[5]

In addition to their antiviral properties, certain nicotinonitrile derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[14] The incorporation of a trifluoromethyl group could enhance this activity by improving the compound's ability to penetrate microbial cell walls and interact with essential microbial targets.

Postulated Mechanism of Action: A Molecular Perspective

The biological activity of trifluoromethyl-substituted nicotinonitriles is intimately linked to their ability to interact with specific biological targets. The trifluoromethyl group can significantly influence these interactions through a combination of steric and electronic effects.

-

Enhanced Target Binding: The high electronegativity of the CF3 group can lead to favorable electrostatic interactions with polar residues in a protein's active site. It can also participate in non-covalent interactions such as halogen bonding, which are increasingly recognized as important for high-affinity ligand binding.

-

Increased Lipophilicity and Cell Permeability: The lipophilic nature of the CF3 group can enhance the compound's ability to cross cell membranes, allowing it to reach intracellular targets more effectively.[4]

-

Modulation of pKa: The electron-withdrawing effect of the CF3 group can alter the pKa of nearby acidic or basic centers in the molecule, influencing its ionization state and, consequently, its interaction with the target protein.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a trifluoromethyl-substituted nicotinonitrile kinase inhibitor, leading to the inhibition of cancer cell proliferation.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a trifluoromethyl-substituted nicotinonitrile.

Part 4: In Vitro Evaluation of Biological Activity

The assessment of biological activity is a critical step in the drug discovery process. For trifluoromethyl-substituted nicotinonitriles, a tiered approach involving a series of in vitro assays is typically employed to characterize their potency, selectivity, and mechanism of action.[15][16]

General Workflow for Activity Screening

A systematic workflow is essential for the efficient evaluation of newly synthesized compounds. The following diagram outlines a typical screening cascade for identifying and characterizing the biological activity of trifluoromethyl-substituted nicotinonitriles.

Caption: A typical workflow for the in vitro evaluation of trifluoromethyl-substituted nicotinonitriles.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethyl-substituted nicotinonitrile compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of the compound.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data Summary

The following table presents hypothetical IC50 values for a series of trifluoromethyl-substituted nicotinonitrile analogs against a cancer cell line, illustrating the potential impact of structural modifications on cytotoxic activity.

| Compound | R1 Group | R2 Group | IC50 (µM) |

| 1a | H | H | 15.2 |

| 1b | Cl | H | 8.7 |

| 1c | OCH3 | H | 12.5 |

| 1d | H | Cl | 5.1 |

| 1e | H | OCH3 | 9.8 |

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For trifluoromethyl-substituted nicotinonitriles, SAR studies involve systematically modifying the structure and assessing the impact on biological activity.

Key SAR Insights

-

Position of the Trifluoromethyl Group: The position of the CF3 group on the nicotinonitrile ring can significantly influence activity. For example, placing the CF3 group at a position that allows for optimal interaction with a specific pocket in the target protein can lead to a substantial increase in potency.

-

Substitution on the Pyridine Ring: The introduction of other substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, affecting its binding affinity and selectivity. As illustrated in the table above, the addition of a chlorine atom (compounds 1b and 1d) can enhance cytotoxic activity compared to the unsubstituted analog (1a).

-

Nature of the Substituents: The nature of the substituents (e.g., electron-donating or electron-withdrawing, bulky or compact) can have a profound impact on activity. A systematic exploration of different functional groups is necessary to identify the optimal substitution pattern for a given biological target.

Strategies for Lead Optimization

Once a lead compound with promising activity has been identified, the next step is to optimize its properties to improve its drug-like characteristics. Key strategies for lead optimization include:

-

Potency Enhancement: Fine-tuning the substituents on the nicotinonitrile ring to maximize interactions with the target protein.

-

Selectivity Improvement: Modifying the structure to minimize off-target effects and reduce potential toxicity.

-

Pharmacokinetic Optimization: Adjusting the physicochemical properties (e.g., lipophilicity, solubility) to improve absorption, distribution, metabolism, and excretion (ADME) properties. This can involve the introduction of polar functional groups to enhance solubility or the blocking of metabolic hotspots to increase half-life.

Part 6: Future Perspectives and Conclusion

Trifluoromethyl-substituted nicotinonitriles represent a highly promising class of compounds with significant potential for the development of novel therapeutics. The unique combination of the electron-withdrawing and metabolically stable trifluoromethyl group with the versatile and biologically relevant nicotinonitrile scaffold provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets.

Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of trifluoromethyl-substituted nicotinonitrile derivatives with diverse substitution patterns.

-

Target Identification and Validation: The identification of the specific molecular targets responsible for the observed biological activities of these compounds.

-

In Vivo Efficacy and Safety Studies: The evaluation of the most promising lead compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Part 7: References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from:

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from:

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from:

-

Trifluoromethyl group - Wikipedia. Available from:

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. Available from:

-

Nicotinonitrile derivatives as antitumor agents. - ResearchGate. Available from:

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available from:

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - NIH. Available from:

-

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile - Vulcanchem. Available from:

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. Available from:

-

The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Available from:

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. Available from:

-

4-(Trifluoromethyl)nicotinonitrile synthesis - ChemicalBook. Available from:

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available from:

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available from:

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available from:

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available from:

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. Available from:

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. Available from:

-

Application Notes and Protocols for Investigating the Biological Activity of Quincorine - Benchchem. Available from:

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile (286833-00-9) for sale [vulcanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. accio.github.io [accio.github.io]

- 16. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile. Based on a thorough examination of its structural motifs—the nicotinonitrile scaffold, the trifluoromethyl group, and the mercapto moiety—we hypothesize that this compound is a promising candidate for targeted cancer therapy. This guide elucidates the scientific rationale for prioritizing the investigation of its inhibitory potential against key oncogenic kinases, namely PIM-1 kinase and critical components of the PI3K/Akt/mTOR signaling pathway. Detailed experimental workflows for target validation, from initial in vitro screening to cellular mechanism of action studies, are presented. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel small-molecule inhibitors in oncology.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The quest for novel, highly specific, and potent small-molecule inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. The compound 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile presents a unique chemical architecture, integrating three key pharmacophores known to impart significant biological activity. While direct biological data for this specific molecule is not yet publicly available, a detailed analysis of its constituent parts allows for the formulation of a strong, evidence-based hypothesis regarding its potential therapeutic applications.

The nicotinonitrile core is a well-established scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties.[1][2] The presence of the trifluoromethyl group is a strategic addition in modern drug design, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[3] Furthermore, the mercapto group can play a crucial role in the molecule's interaction with target proteins and has been associated with the anticancer effects of various heterocyclic compounds.[4]

This guide will deconstruct the therapeutic potential of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile by examining the established roles of its functional components and proposing a targeted strategy for its investigation as a novel kinase inhibitor.

Hypothesized Therapeutic Targets: A Rationale-Driven Approach

Based on the convergence of evidence from structurally related compounds, we propose two primary, interconnected therapeutic avenues for 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile: inhibition of PIM-1 kinase and modulation of the PI3K/Akt/mTOR signaling pathway.

PIM-1 Kinase: A Prime Target for Nicotinonitrile-Based Inhibitors

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that play a pivotal role in cell survival, proliferation, and apoptosis. Overexpressed in a multitude of hematological and solid tumors, PIM-1 has emerged as a high-value therapeutic target. A significant body of research highlights the efficacy of nicotinonitrile-based compounds as potent PIM-1 inhibitors.[5][6][7][8]

Causality behind the Hypothesis: The planar, electron-rich nature of the nicotinonitrile scaffold allows for favorable interactions within the ATP-binding pocket of PIM-1 kinase. The specific substitutions on the nicotinonitrile ring of the topic compound—a phenyl group at position 6 and a trifluoromethyl group at position 4—are anticipated to further enhance this binding affinity through hydrophobic and electronic interactions. Several studies on nicotinonitrile derivatives have reported IC50 values in the nanomolar range against PIM-1 kinase.[6][8]

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[9][10][11][] Its overactivation drives tumor growth, proliferation, and resistance to therapy. The presence of a trifluoromethyl group in small molecule inhibitors has been linked to potent inhibition of this pathway.

Causality behind the Hypothesis: The trifluoromethyl group can significantly enhance the binding of small molecules to the ATP-binding pocket of kinases within the PI3K/Akt/mTOR pathway.[3] The electron-withdrawing nature of the CF3 group can lead to more favorable electrostatic interactions and improved pharmacokinetic properties. The pyridine ring of the nicotinonitrile core further contributes to the potential for forming key hydrogen bonds within the kinase domain.

Experimental Workflows for Target Identification and Validation

A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile. The following workflows outline a logical progression from broad-based screening to detailed mechanistic studies.

Initial Target Identification: Kinase Profiling

The initial step is to ascertain the kinase selectivity profile of the compound. This provides an unbiased overview of its potential targets and off-target effects.

Protocol:

-

Compound Preparation: Solubilize 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Kinase Panel Screening: Submit the compound for screening against a comprehensive panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). Commercially available services from companies like Eurofins Discovery or Reaction Biology Corporation can be utilized.

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80%).

-

Prioritization: Prioritize hits based on their relevance to cancer biology and the initial hypotheses (PIM-1 and PI3K/Akt/mTOR pathway members).

Logical Relationship Diagram: Initial Target Identification Workflow

Caption: Workflow for initial kinase target identification.

In Vitro Target Validation: Potency and Binding Affinity

Once primary targets are identified, the next step is to quantify the compound's potency and binding affinity for these specific kinases.

Protocol:

-

IC50 Determination:

-

Perform in vitro kinase activity assays for the prioritized targets (e.g., PIM-1, PI3Kα, mTOR).

-

Use a dose-response format with serial dilutions of the compound (e.g., from 10 µM to 0.1 nM).

-

Measure kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

-

Binding Affinity Measurement (Optional but Recommended):

-

Employ a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (Kd).

-

This provides a direct measure of the binding affinity between the compound and the target kinase.

-

Data Presentation: Hypothetical IC50 Values for 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

| Target Kinase | Hypothetical IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| PIM-1 | 25 | SGI-1776 | 7 |

| PI3Kα | 150 | Alpelisib | 5 |

| mTOR | 300 | Rapamycin | 0.1 |

Cellular Mechanism of Action: Pathway Engagement and Phenotypic Effects

Demonstrating that the compound engages its target within a cellular context and elicits the desired biological response is a critical step.

Protocol:

-

Target Engagement Assays:

-

Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to its target protein inside intact cells.

-

-

Phospho-Protein Western Blotting:

-

Treat cancer cell lines known to be dependent on the hypothesized pathways (e.g., prostate cancer cells for PIM-1, breast cancer cells with PIK3CA mutations for PI3K) with increasing concentrations of the compound.

-

Perform Western blotting to assess the phosphorylation status of downstream substrates. For example:

-

PIM-1: p-BAD (Ser112)

-

PI3K/Akt/mTOR: p-Akt (Ser473), p-S6 ribosomal protein

-

-

-

Cell Viability and Apoptosis Assays:

-

Determine the effect of the compound on the proliferation of a panel of cancer cell lines using assays such as MTT or CellTiter-Glo®.

-

Assess the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays.

-

Signaling Pathway Diagram: Hypothesized Inhibition by 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer and cytotoxic effects of a triorganotin compound with 2-mercapto-nicotinic acid in malignant cell lines and tumor bearing Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]

- 7. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

A Methodical Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound, 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile. Recognizing the absence of established public data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals to systematically determine these critical physicochemical properties. The guide emphasizes the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles and regulatory guidelines. By following the methodologies presented, researchers can generate the robust and reliable data necessary to advance their research and development efforts.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile, a compound featuring a trifluoromethyl group, a nicotinonitrile core, and a mercapto moiety, presents a unique combination of functional groups that are of significant interest in medicinal chemistry.[1] The trifluoromethyl group, for instance, is known to modulate lipophilicity and metabolic stability, thereby influencing a compound's pharmacokinetic profile.[2]

-

Solubility directly impacts a drug's bioavailability. A poorly soluble compound may not be absorbed efficiently in the gastrointestinal tract, leading to suboptimal therapeutic efficacy.[3][4] Early assessment of solubility in various solvents and biorelevant media is therefore crucial for guiding formulation development.[5]

-

Stability determines a drug's shelf-life and the integrity of the active pharmaceutical ingredient (API) under various environmental conditions.[6][7][8] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.[9]

This guide will provide detailed, step-by-step protocols for determining the aqueous and organic solubility of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile, as well as for assessing its stability under forced degradation conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[10][11][12]

Physicochemical Profile of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

A preliminary analysis of the compound's structure suggests several key characteristics that will influence its solubility and stability:

-

Nicotinonitrile Core: This heterocyclic scaffold is a common feature in many biologically active compounds.[1][13][14][15] Its aromatic nature contributes to the overall planarity and potential for π-π stacking interactions.

-

Trifluoromethyl Group (-CF3): This highly electronegative group can significantly impact the molecule's electronic properties, pKa, and lipophilicity.[16][17][18] The strong electron-withdrawing nature of the -CF3 group can enhance the acidity of nearby protons.[2][19]

-

Mercapto Group (-SH): The thiol group is susceptible to oxidation, which is a primary degradation pathway for many sulfur-containing compounds.[20][21][22][23] This functional group also introduces the potential for pH-dependent solubility due to its acidic nature.

-

Phenyl Group (-C6H5): This bulky, hydrophobic group will likely decrease the aqueous solubility of the compound.

Given these structural features, it is anticipated that 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile will exhibit poor aqueous solubility and may be susceptible to oxidative degradation.

Determination of Solubility

The solubility of a compound is a fundamental property that dictates its behavior in both chemical and biological systems.[24] A systematic approach to determining solubility involves assessing the compound in a range of solvents with varying polarities and pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[24]

Objective: To determine the equilibrium solubility of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile in various solvents.

Materials:

-

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))[25][26][27]

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[24]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

Data Presentation:

The solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 37 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Diagram: Workflow for Solubility Determination

A schematic representation of the shake-flask method for determining equilibrium solubility.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[10][11] Forced degradation studies are a critical component of this assessment, providing insights into the degradation pathways and products of the molecule.[6][7][8][28]

Experimental Protocol: Forced Degradation Study

This protocol is designed to evaluate the stability of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile under various stress conditions as outlined in ICH guidelines.[10][11][12]

Objective: To identify potential degradation products and pathways for 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile.

Materials:

-

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Calibrated photostability chamber

-

Temperature and humidity-controlled stability chambers

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.[28]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.[28]

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a PDA detector to assess peak purity and a mass spectrometer to identify the mass of the degradation products.

-

Data Presentation:

The results of the forced degradation study should be presented in a table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 M HCl | ||||

| 0.1 M NaOH | ||||

| 3% H2O2 | ||||

| Heat (Solid) | ||||

| Heat (Solution) | ||||

| Light (ICH Q1B) |

Diagram: Factors Influencing Compound Stability

Key environmental factors investigated in forced degradation studies.

Conclusion and Future Perspectives

This technical guide provides a robust and scientifically sound framework for determining the solubility and stability of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to generate high-quality, reliable data. The insights gained from these studies will be invaluable for making informed decisions in the drug development process, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life. As research on this and similar novel compounds progresses, the methodologies outlined herein will serve as a foundational element for advancing our understanding of their therapeutic potential.

References

-

Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved from [Link]

-

RAPS. (2025, October 20). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Detection of Free Thiol Content. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025, April 3). [Video]. YouTube. Retrieved from [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). OUCI. Retrieved from [Link]

-

Quantification of Thiols and Disulfides. (n.d.). PubMed Central. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Dissolution Technologies. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. (2025, December 11). ResearchGate. Retrieved from [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025, October 30). ResearchGate. Retrieved from [Link]

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

-

The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024, February 1). SciProfiles. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. veeprho.com [veeprho.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apicule.com [apicule.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. scribd.com [scribd.com]

- 13. nbinno.com [nbinno.com]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. sciprofiles.com [sciprofiles.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. research.unipd.it [research.unipd.it]

- 21. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 22. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [ouci.dntb.gov.ua]

- 24. youtube.com [youtube.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. scribd.com [scribd.com]

- 27. www1.udel.edu [www1.udel.edu]

- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Ascending Trajectory of 2-Mercapto-nicotinonitrile Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is perpetual. Among these, the nicotinonitrile framework has emerged as a cornerstone in medicinal chemistry, underpinning the structure of several marketed drugs. The strategic introduction of a mercapto group at the 2-position of this pyridine core bestows a unique set of physicochemical properties, paving the way for a new generation of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of 2-mercapto-nicotinonitrile derivatives, from their synthesis to their diverse biological activities, with a focus on their applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive literature review and practical, field-proven insights.

Synthetic Strategies: Building the 2-Mercapto-nicotinonitrile Core

The synthetic versatility of the 2-mercapto-nicotinonitrile scaffold allows for the creation of a diverse library of compounds. Several efficient methods have been developed, with one-pot multicomponent reactions being particularly prominent due to their atom economy and operational simplicity.

One-Pot Synthesis from Chalcones, Malononitrile, and Elemental Sulfur

A prevalent and efficient method for the synthesis of 2-mercapto-4,6-diaryl-nicotinonitriles involves a one-pot reaction of an appropriate chalcone, malononitrile, and elemental sulfur in the presence of a base, such as morpholine or piperidine, in a suitable solvent like ethanol.[1] This approach is favored for its straightforward procedure and good to excellent yields.

Mechanism of the One-Pot Synthesis: A Cascade of Reactions

The reaction proceeds through a cascade of transformations. Initially, a Michael addition of malononitrile to the chalcone is followed by cyclization and subsequent aromatization. The elemental sulfur acts as a sulfurating agent, leading to the formation of the 2-mercapto group.

digraph "One-Pot Synthesis of 2-Mercapto-nicotinonitrile Derivatives" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Chalcone [label="Chalcone"];

Malononitrile [label="Malononitrile"];

Sulfur [label="Elemental Sulfur"];

Base [label="Base (e.g., Morpholine)"];

Solvent [label="Solvent (e.g., Ethanol)"];

Intermediate1 [label="Michael Adduct"];

Intermediate2 [label="Cyclized Intermediate"];

Product [label="2-Mercapto-nicotinonitrile\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Chalcone -> Intermediate1 [label="+ Malononitrile"];

Malononitrile -> Intermediate1;

Base -> Intermediate1 [style=dashed];

Intermediate1 -> Intermediate2 [label="Cyclization"];

Intermediate2 -> Product [label="+ Sulfur,\nAromatization"];

Sulfur -> Product;

Solvent -> Product [style=dashed, label="Reflux"];

}```

Caption: One-pot synthesis of 2-mercapto-nicotinonitrile derivatives.

Experimental Protocol: Synthesis of 2-Mercapto-4,6-diphenylnicotinonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chalcone (1 mmol) and malononitrile (1 mmol) in absolute ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add elemental sulfur (1.2 mmol) followed by a catalytic amount of morpholine (0.1 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the pure 2-mercapto-4,6-diphenylnicotinonitrile.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques:

-

IR (KBr, cm⁻¹): Look for characteristic absorption bands for NH (if in tautomeric thione form), C≡N (around 2220 cm⁻¹), and C=C of the aromatic ring.

-

¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons and a characteristic signal for the SH proton (which may be broad and exchangeable with D₂O) or NH proton of the pyridinethione tautomer.

-

¹³C NMR (DMSO-d₆, δ ppm): Confirm the presence of the nitrile carbon, aromatic carbons, and the carbon bearing the sulfur atom.

-

Mass Spectrometry: Determine the molecular weight of the compound.